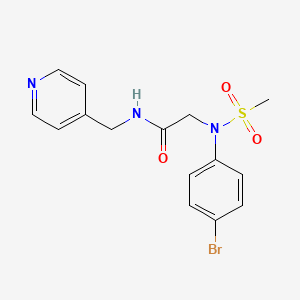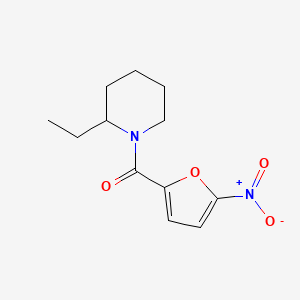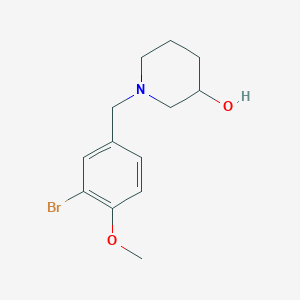![molecular formula C17H19BrO3 B4895911 5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene is a chemical compound that belongs to the family of benzene derivatives. It is commonly known as BODIPY (boron-dipyrromethene) and is widely used in scientific research as a fluorescent dye. BODIPY has unique optical properties that make it useful for a variety of applications, including imaging, sensing, and photodynamic therapy.
Mécanisme D'action
The mechanism of action of BODIPY is based on its ability to absorb and emit light at specific wavelengths. When BODIPY is excited by light of a certain wavelength, it emits light at a different wavelength. This process, known as fluorescence, is used to detect and measure the presence of BODIPY-labeled molecules or structures.
Biochemical and Physiological Effects:
BODIPY is generally considered to be non-toxic and has no known physiological effects. However, it is important to note that BODIPY should be handled with care, as it is a potent fluorescent dye that can stain skin and clothing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BODIPY in lab experiments is its high sensitivity and specificity. BODIPY can be used to detect and measure very small amounts of molecules or structures, making it a valuable tool for a wide range of applications.
However, there are also some limitations to using BODIPY in lab experiments. One of the main limitations is its photobleaching, which refers to the loss of fluorescence over time due to exposure to light. This can make it difficult to use BODIPY for long-term imaging or tracking experiments.
Orientations Futures
There are many potential future directions for research on BODIPY and its applications. Some possible areas of research include:
1. Developing new synthesis methods for BODIPY that are more efficient and cost-effective.
2. Exploring new applications for BODIPY in the fields of sensing and photodynamic therapy.
3. Investigating the use of BODIPY in combination with other fluorescent dyes or imaging techniques to improve sensitivity and specificity.
4. Developing new methods for stabilizing BODIPY fluorescence to reduce photobleaching and improve long-term imaging capabilities.
5. Studying the potential toxicity and environmental impact of BODIPY and other fluorescent dyes.
Méthodes De Synthèse
The synthesis of BODIPY is a complex process that involves several steps. The most common method of synthesizing BODIPY is through the reaction of a boron complex with a pyrrole derivative. The reaction results in the formation of a dipyrromethene intermediate, which is then reacted with an aldehyde or ketone to produce the final BODIPY compound.
Applications De Recherche Scientifique
BODIPY has a wide range of applications in scientific research. One of the most common uses of BODIPY is as a fluorescent dye for imaging cellular structures. BODIPY can be used to label specific molecules or structures within cells, allowing researchers to visualize and track their movement and activity.
BODIPY is also used in biochemical assays to detect the presence of specific molecules or enzymes. The unique optical properties of BODIPY make it an ideal probe for detecting changes in pH, metal ions, and other biochemical parameters.
Propriétés
IUPAC Name |
5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-10-14(18)11-13(2)17(12)21-9-8-20-16-6-4-15(19-3)5-7-16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMWCQNINHANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)



![N-{4-[3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide](/img/structure/B4895859.png)
![4-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4895880.png)

![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4895889.png)
![3,4,5-trimethoxy-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4895895.png)
![4-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4895896.png)

![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)